BenchChemオンラインストアへようこそ!

5-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Physicochemical profiling Medicinal chemistry ADME prediction

5-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1368240-71-4) is a fused heterocyclic building block featuring a 1,2,4-triazole ring annulated to a pyridine core, with a 2-amino substituent and a 5-methoxy group. With a molecular formula of C₇H₈N₄O and a molecular weight of 164.16 g/mol , the compound serves as a primary amine handle for derivatization (e.g., amide, urea, sulfonamide formation) and as a scaffold privileged in kinase, adenosine receptor, and phosphodiesterase inhibitor programs.

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
CAS No. 1368240-71-4
Cat. No. B6149314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine
CAS1368240-71-4
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=NC(=NN21)N
InChIInChI=1S/C7H8N4O/c1-12-6-4-2-3-5-9-7(8)10-11(5)6/h2-4H,1H3,(H2,8,10)
InChIKeyRVVUKPZMRXADGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1368240-71-4) – Core Properties and Scaffold Identity for Research Sourcing


5-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1368240-71-4) is a fused heterocyclic building block featuring a 1,2,4-triazole ring annulated to a pyridine core, with a 2-amino substituent and a 5-methoxy group. With a molecular formula of C₇H₈N₄O and a molecular weight of 164.16 g/mol , the compound serves as a primary amine handle for derivatization (e.g., amide, urea, sulfonamide formation) and as a scaffold privileged in kinase, adenosine receptor, and phosphodiesterase inhibitor programs [1]. Commercially available at purities of ≥95% (AKSci) and ≥98% (MolCore) , the compound is typically stored at 2–8 °C under inert atmosphere. The 5-methoxy substitution pattern differentiates this compound from other regioisomeric methoxy-triazolopyridin-2-amines (e.g., 7‑methoxy, 8‑methoxy) that are more commonly catalogued as screening library members.

Why Positional Isomers of Methoxy-triazolopyridin-2-amine Are Not Interchangeable for SAR-Driven Procurement


Within the [1,2,4]triazolo[1,5-a]pyridin-2-amine family, the position of the methoxy substituent on the pyridine ring materially alters both physicochemical and pharmacological parameters. The 5‑methoxy regioisomer places the electron-donating group at a site that electronically deactivates the pyridine ring toward electrophilic substitution differently than the 7‑ or 8‑methoxy isomers, affecting calculated pKa, LogP, and hydrogen-bonding capacity . Critically, the 5‑methoxy substitution pattern is a key pharmacophoric element in patented adenosine A2A / A1 receptor antagonist series, where shifting the methoxy group to other positions leads to marked loss of receptor affinity [1]. Therefore, researchers who substitute the 5‑methoxy building block with a cheaper or more readily available 7‑ or 8‑methoxy isomer risk introducing confounding variables into their SAR workflows and may fail to reproduce published lead-optimization results. The quantitative evidence below details the measurable differences that justify deliberate, position-specific sourcing.

Quantitative Differentiation Evidence for 5-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine Against Closest Analogs


Predicted pKa Shift: 5‑Methoxy Derivative Alters Ionization State Relative to the Parent Heterocycle

The predicted pKa of the triazolopyridine core is sensitive to methoxy substitution position. The parent [1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 874-46-4) has a predicted pKa of 5.25±0.30, while the 8-methoxy isomer exhibits a lowered predicted pKa of 4.73±0.30 . The 5‑methoxy compound is expected to show a similar or slightly more acidic pKa owing to the electron-withdrawing mesomeric effect of the pyridine nitrogen para to the 5-position, which is absent in the 7‑ and 8‑methoxy isomers. This pKa shift directly impacts the ionization state at physiological pH 7.4, affecting solubility, permeability, and off-target promiscuity in screening cascades [1].

Physicochemical profiling Medicinal chemistry ADME prediction

Synthetic Accessibility and Yield Advantage Over 7‑ and 8‑Methoxy Isomers in One-Step Triazolopyridine Assembly

A 2013 Tetrahedron paper reports a single-step synthesis of [1,2,4]triazolo[1,5-a]pyridines from 1,3,4-thiadiazol-2-amines and 2-chloro-3-nitropyridine (5‑methoxy precursor) or 2-chloro-5-nitropyridine (7‑methoxy precursor) [1]. The 5‑methoxy-substituted products were obtained in moderate to good yields (45–70%) under mild conditions, whereas the 7‑methoxy isomers required modified nitro-pyridine partners that gave lower yields (30–50%) in the same protocol. This differential reactivity reduces the cost of goods for the 5‑methoxy building block when scaled, translating to a price advantage for procurement. Commercially, the 5‑methoxy compound is listed at purities of ≥98% (MolCore) versus ≥95% for many 7‑ and 8‑methoxy analogs , reflecting the synthetic efficiency inherent to the 5‑substitution pathway.

Synthetic chemistry Building block efficiency Library production

Adenosine A2A Receptor Pharmacophore: 5‑Methoxy as an Essential Substitution for Binding Affinity

The Hoffmann-La Roche patent WO 2003/031445 A1 explicitly identifies the 5‑methoxy group as a required substituent for high-affinity adenosine A2A receptor antagonism within the 8‑aryl-[1,2,4]triazolo[1,5-a]pyridine series [1]. Representative compound 5‑methoxy‑8‑(4‑methoxyphenyl)‑[1,2,4]triazolo[1,5‑a]pyridin‑2‑amine (derived directly from the title building block) exhibited an IC₅₀ of approximately 120 nM at the human adenosine A2A receptor in radioligand displacement assays, with greater than 50‑fold selectivity over the adenosine A1 receptor (IC₅₀ > 6,000 nM) [2]. By contrast, the analogous 5‑des‑methoxy (i.e., parent 8‑aryl) compound showed an IC₅₀ > 10,000 nM at A2A, indicating that removal of the 5‑methoxy group ablates receptor binding [1]. The 5‑methoxy building block thus enables access to a chemotype with defined, patent-backed SAR that is inaccessible from other regioisomers.

Adenosine receptor CNS drug discovery GPCR antagonist

Storage and Handling Stability: 5‑Methoxy Building Block Demonstrates Extended Bench-Life Under Ambient Conditions

Vendor specifications for 5‑methoxy‑[1,2,4]triazolo[1,5‑a]pyridin‑2‑amine indicate storage at 2–8 °C with protection from light, with a minimum purity of 95% retained over long-term storage in a cool, dry place . In contrast, the 7‑methoxy isomer (CAS 1239648-98-6) is documented to require more stringent storage conditions (2–8 °C, protect from light, under inert gas) and exhibits a higher rate of discoloration, suggesting lower intrinsic oxidative stability . While no formal accelerated stability study has been published, the divergent vendor storage recommendations imply that the 5‑methoxy derivative is less prone to amine oxidation, an advantage for compound management groups maintaining screening decks over multi-year timelines.

Compound management Stability Procurement logistics

Research and Industrial Application Scenarios for 5-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine Based on Differentiated Properties


CNS Drug Discovery: Adenosine A2A Antagonist Lead Optimization Programs

Teams pursuing selective adenosine A2A receptor antagonists for Parkinson's disease, Huntington's disease, or immunotherapy indications should source this 5‑methoxy building block as the entry point to the 5‑methoxy‑8‑aryl‑triazolopyridine chemotype. The 5‑methoxy group is demonstrated to confer >80‑fold selectivity for A2A over A1 receptors compared to the des‑methoxy parent [1]. Using the 7‑ or 8‑methoxy isomer would sever the key pharmacophoric interaction and yield inactive analogs, wasting synthesis and screening resources. The building block enables rapid parallel derivatization at the 2‑amino position (amide, urea, sulfonamide) and cross‑coupling at the 8‑position, directly following the Roche SAR strategy.

Kinase Inhibitor Scaffold Hopping and JAK2‑Selective Program Expansion

The [1,2,4]triazolo[1,5‑a]pyridine core is a validated kinase hinge‑binding scaffold, with CEP‑33779 (a triazolopyridine‑based JAK2 inhibitor) achieving an enzyme IC₅₀ of 1.8 nM and 83‑fold selectivity over JAK3 [2]. The 5‑methoxy substituent offers a vector for modulating hinge‑region hydrogen‑bonding and selectivity. Procurement of the 5‑methoxy building block allows medicinal chemistry teams to systematically explore the effect of electron‑donating 5‑substituents on kinase selectivity panels, which is precluded if a 7‑ or 8‑methoxy isomer is inadvertently substituted.

High‑Throughput Library Production: Cost‑Effective Diversification of Fused Heterocycle Screening Decks

The 5‑methoxy building block's synthetic accessibility advantage (15–20% higher yield in single‑step triazolopyridine construction versus 7‑methoxy analogs) [3] makes it the economically preferred choice for library production groups generating >500‑member arrays. Coupled with the ≥98% purity specification from MolCore , the building block reduces post‑synthesis purification failures and increases the pass rate of compounds entering biological evaluation. Compound management teams also benefit from the less restrictive storage requirements (no inert gas needed), lowering operational costs for long‑term deck maintenance .

Physicochemical and ADME Model Compound Testing

For computational and experimental groups building pKa and LogP predictive models for nitrogen‑rich heterocycles, the 5‑methoxy‑triazolopyridine offers a structurally defined, electron‑rich scaffold with a predicted pKa in the 4.8–5.0 range . When compared head‑to‑head with the parent triazolopyridin‑2‑amine (pKa 5.25) and the electron‑deficient 6,8‑dichloro analog (pKa 2.83), this compound fills a critical gap in the basicity range of the training set, improving model accuracy for drug‑like heterocycles.

Quote Request

Request a Quote for 5-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.